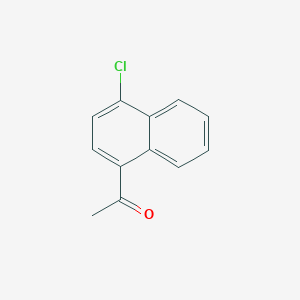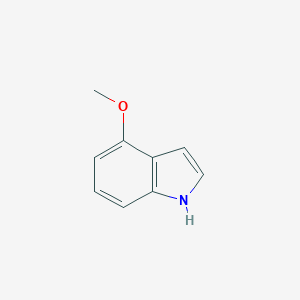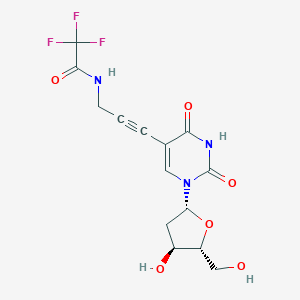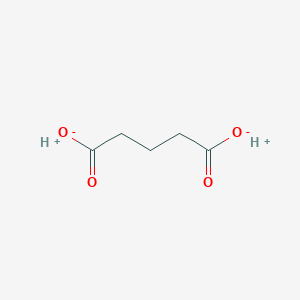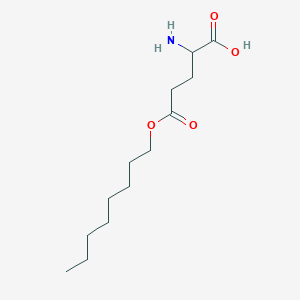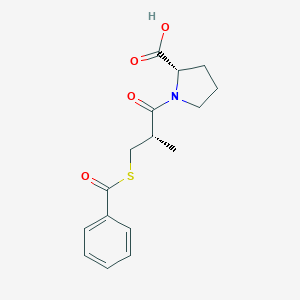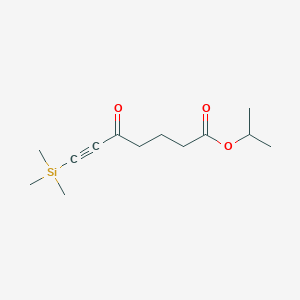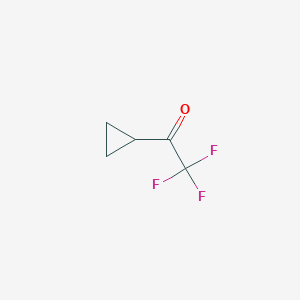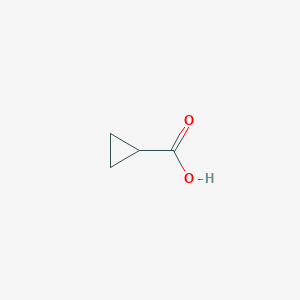
4-Chloro-2-(chloromethyl)pyridine
概要
説明
4-Chloro-2-(chloromethyl)pyridine is a compound of interest in various chemical syntheses and reactions. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialized chemicals.
Synthesis Analysis
The synthesis of 4-Chloro-2-(chloromethyl)pyridine involves multiple steps, including chlorination and methylation of pyridine derivatives. For instance, the synthesis of related compounds such as 2-Chloro-4-(piperidin-1-ylmethyl)pyridine from 2-amino-4-methylpyridine demonstrates a similar approach involving successive chlorination and methylation steps, yielding an overall yield of about 62% (Shen Li, 2012).
科学的研究の応用
Application 1: Synthesis of Anti-Inflammatory Pyrimidines
- Summary of the Application : 4-Chloro-2-(chloromethyl)pyridine is used in the synthesis of pyrimidines, which are known to have anti-inflammatory effects . These compounds inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions that numerous methods for the synthesis of pyrimidines are described .
- Results or Outcomes : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Application 2: Synthesis of Agrochemical and Pharmaceutical Ingredients
- Summary of the Application : 4-Chloro-2-(chloromethyl)pyridine is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions that the biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Application 3: Synthesis of Magnetic Resonance Imaging Contrast Agent
- Summary of the Application : 4-Chloro-2-(chloromethyl)pyridine is used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
- Results or Outcomes : The synthesized compound is used as a Zn2±sensitive magnetic resonance imaging contrast agent .
Application 4: Synthesis of Fluorinated Pyridines
- Summary of the Application : 4-Chloro-2-(chloromethyl)pyridine is used in the synthesis of fluoropyridines . These compounds have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions that a selective synthesis of fluoropyridines remains a challenging problem .
- Results or Outcomes : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They present a special interest as potential imaging agents for various biological applications .
Application 5: Synthesis of Fluorine-Containing Heterocycles
- Summary of the Application : 4-Chloro-2-(chloromethyl)pyridine is used in the synthesis of fluorine-containing heterocycles . These compounds are used in the search for new agricultural products having improved physical, biological, and environmental properties .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions that one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .
- Results or Outcomes : A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
Application 6: Synthesis of 4-Fluorocytisine
- Summary of the Application : 4-Chloro-2-(chloromethyl)pyridine is used in the synthesis of 4-fluorocytisine . This compound is synthesized by Baltz-Schiemann reaction from 2-chloro-4-fluoropyridine .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions that 4-fluoropyridinone is synthesized by Baltz-Schiemann reaction .
- Results or Outcomes : The synthesized compound, 4-fluorocytisine, is used in novel quinolone compounds applied as S-nitrosoglutathione reductase (GSNOR) inhibitors .
Application 7: Synthesis of Antimicrobial and Antiviral Pyridine Compounds
- Summary of the Application : 4-Chloro-2-(chloromethyl)pyridine is used in the synthesis of pyridine compounds with antimicrobial and antiviral activities . These compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions that a pyridine compound, which also contains a heterocycle, has improved therapeutic properties .
- Results or Outcomes : The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
Application 8: Synthesis of p-tert-butylcalixarene
- Summary of the Application : 4-Chloro-2-(chloromethyl)pyridine is used in the synthesis of p-tert-butylcalixarene . This compound is synthesized by base catalyzed alkylation of p-tert-butylcalixarene in DMF .
- Results or Outcomes : The synthesized compound, p-tert-butylcalixarene, is used in various applications .
Safety And Hazards
4-Chloro-2-(chloromethyl)pyridine is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation. It is recommended to not breathe dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
4-chloro-2-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYLEZYGXCVCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516572 | |
| Record name | 4-Chloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(chloromethyl)pyridine | |
CAS RN |
10177-21-6 | |
| Record name | 4-Chloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(chloromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


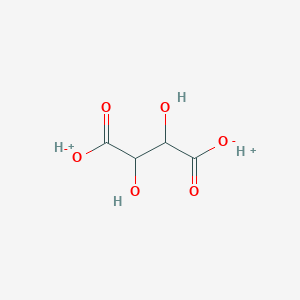
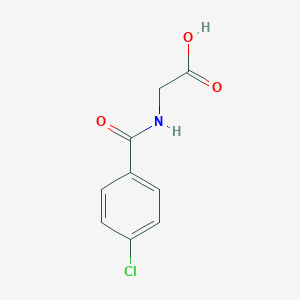
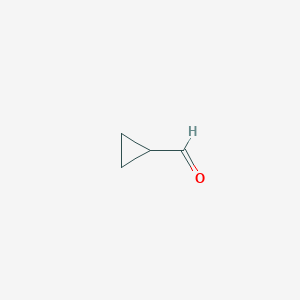
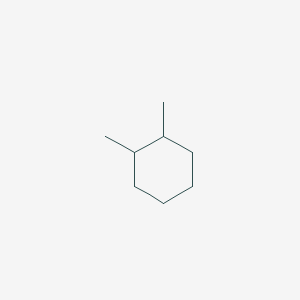
![Dinaphtho[2,1-b:1',2'-d]furan](/img/structure/B31230.png)
